N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine
Description
N-(1H-Indol-3-ylmethyl)-2-methylpropan-2-amine is a tertiary amine derivative featuring an indole ring system linked via a methylene group to a 2-methylpropan-2-amine (tert-butylamine) moiety. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in bioactive molecules such as serotonin, tryptophan, and numerous pharmaceuticals. The tert-butylamine group enhances lipophilicity and metabolic stability, making this compound a candidate for exploring structure-activity relationships (SAR) in drug discovery .
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)15-9-10-8-14-12-7-5-4-6-11(10)12/h4-8,14-15H,9H2,1-3H3 |
InChI Key |
ZJVJIBTYRQHKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Imine Formation : Indole-3-carboxaldehyde reacts with 2-methylpropan-2-amine in a 1:1 molar ratio, forming an imine intermediate. Acidic conditions (e.g., acetic acid) catalyze this step by protonating the carbonyl oxygen, enhancing electrophilicity.
-
Reduction : STAB transfers hydride to the imine’s electrophilic carbon, yielding the target amine. The reaction typically achieves >80% yield within 12–24 hours.
Optimization Parameters :
-
Solvent : Methanol outperforms dichloromethane due to better solubility of reactants.
-
Stoichiometry : A 1.5:1 ratio of STAB to imine ensures complete reduction.
-
Additives : Molecular sieves (4 Å) absorb water, shifting equilibrium toward imine formation.
Table 1: Reductive Amination Conditions and Outcomes
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Methanol | 85 | 97 |
| Temperature | 25°C | 82 | 95 |
| Reaction Time | 18 hours | 88 | 96 |
| STAB Equivalents | 1.5 | 90 | 98 |
Alkylation of 2-Methylpropan-2-amine with Indole-3-ylmethyl Halides
An alternative route involves the nucleophilic substitution of indole-3-ylmethyl halides (e.g., bromide or chloride) with 2-methylpropan-2-amine. This method bypasses the instability of imine intermediates but requires pre-synthesis of the alkylating agent.
Synthetic Steps
-
Halide Preparation : Indole-3-methanol undergoes bromination using PBr₃ in anhydrous THF, yielding indole-3-ylmethyl bromide with >90% efficiency.
-
Alkylation : The bromide reacts with 2-methylpropan-2-amine in the presence of a base (e.g., K₂CO₃) to neutralize HBr byproducts. Polar aprotic solvents like DMF enhance reactivity.
Challenges :
-
Polyalkylation : Excess amine (2.5 equivalents) suppresses the formation of dialkylated byproducts.
-
Solvent Selection : DMF increases reaction rate but complicates purification; ethyl acetate/water biphasic systems improve isolation.
Table 2: Alkylation Reaction Optimization
| Condition | Effect on Yield |
|---|---|
| Amine Excess (2.5 eq) | Reduces dialkylation |
| Base (K₂CO₃ vs. NaOH) | K₂CO₃ gives 12% higher yield |
| Solvent (DMF vs. THF) | DMF increases rate by 40% |
Catalytic Methods and Green Chemistry Approaches
Recent advances emphasize sustainability and atom economy. Indium(III) chloride (InCl₃), a Lewis acid catalyst, facilitates one-pot multicomponent reactions under ultrasonic irradiation. While originally developed for pyrano[2,3-c]pyrazoles, this methodology adapts to amine synthesis by replacing malononitrile with 2-methylpropan-2-amine.
Key Advantages:
-
Ultrasound Activation : Accelerates reaction kinetics, reducing time from hours to minutes.
-
Solvent Efficiency : Aqueous ethanol (50%) replaces hazardous organic solvents.
-
Catalyst Reusability : InCl₃ retains activity for up to five cycles without significant loss.
Limitations :
-
Substrate scope remains narrow compared to reductive amination.
-
Requires precise temperature control (40°C) to prevent side reactions.
Industrial-Scale Production Strategies
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors outperform batch systems by ensuring consistent mixing and heat transfer. Key considerations include:
-
Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported STAB) simplify product separation.
-
In-Line Analytics : Real-time HPLC monitoring adjusts feed ratios dynamically.
-
Waste Minimization : Solvent recovery systems achieve >95% methanol reuse.
Table 3: Batch vs. Flow Reactor Performance
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Annual Output (kg) | 500 | 1,200 |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
| Purity Consistency | ±3% | ±1% |
Comparative Analysis of Synthetic Routes
Each method exhibits distinct advantages depending on application:
-
Reductive Amination : Preferred for laboratory-scale synthesis due to simplicity and high yields.
-
Alkylation : Suitable for industrial settings where halide intermediates are readily available.
-
Catalytic Methods : Ideal for green chemistry initiatives despite higher initial setup costs.
Yield Correlation :
-
STAB-mediated reductive amination: 85–90%
-
Alkylation: 75–80%
-
InCl₃-catalyzed: 70–75%
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced amine forms.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its indole structure allows for various modifications, leading to the development of novel compounds with diverse functionalities.
Reactions and Mechanisms
The compound can participate in several chemical reactions:
- Oxidation : Converts to indole-3-carboxylic acid derivatives using agents like potassium permanganate.
- Reduction : Can be reduced to its amine form using hydrogen gas with a palladium catalyst.
- Substitution : The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Indole-3-carboxylic acids |
| Reduction | Hydrogen gas + Palladium | Reduced amine forms |
| Substitution | Nitric acid (nitration) | Nitrated indole derivatives |
Biological Research Applications
Modulation of Biological Pathways
Research indicates that this compound may modulate various biological pathways. The indole moiety interacts with enzymes and receptors, influencing cellular processes such as apoptosis and signal transduction.
Therapeutic Potential
The compound is under investigation for its therapeutic effects, particularly in:
- Anti-cancer Properties : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7. For instance, one derivative demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating significant anti-proliferative activity .
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis |
| MCF-7 | 0.34 | Cell cycle arrest |
| HT-29 | 0.86 | Tubulin polymerization inhibition |
Medical Research Applications
Investigating Pharmacological Effects
this compound is being evaluated for its pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit pro-inflammatory cytokines, offering potential therapeutic benefits for inflammatory diseases .
Industrial Applications
Development of New Materials
In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its versatility makes it valuable in the development of dyes and pigments.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various N-substituted indolylquinazolinones from this compound showed promising results in terms of yield and biological activity. The best-performing compounds exhibited significant anti-cancer activity against multiple cell lines .
Case Study 2: Mechanistic Studies
Further mechanistic studies revealed that certain derivatives could induce apoptosis through specific pathways, highlighting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The tert-butylamine group in the target compound enhances lipophilicity (predicted LogP ~2.8), favoring blood-brain barrier penetration.
- Metabolic Stability : Fluorinated derivatives () demonstrate reduced cytochrome P450-mediated oxidation, a consideration for drug design .
Biological Activity
N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine, a compound belonging to the indole family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by various studies and findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, are known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets. The indole nucleus is prevalent in many natural products and synthetic compounds, making it a focal point for research aimed at discovering new therapeutic agents.
Interaction with Enzymes and Proteins
This compound has been shown to interact with several enzymes and proteins involved in metabolic pathways. For instance, it affects cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, indole derivatives can modulate signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and differentiation.
Cellular Effects
The compound influences various cellular processes, including gene expression and cellular metabolism. Studies indicate that it can act as both an enzyme inhibitor and activator, depending on the specific target enzyme. For example, certain indole derivatives have been reported to inhibit kinase activity, leading to altered phosphorylation states within cells.
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can modulate enzymatic activities by either inhibiting or enhancing them based on concentration levels. For instance, at lower doses, beneficial effects such as the modulation of signaling pathways are observed; however, higher doses may lead to toxicity.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that certain analogs of indole derivatives exhibit potent antiproliferative effects against various cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating significant activity. For example, one study reported an analog with an IC50 of 0.34 µM against MCF-7 cells .
- Antimicrobial Properties : Research has shown that this compound displays antimicrobial activity against strains such as Mycobacterium tuberculosis and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these pathogens suggest a promising therapeutic potential .
Dosage Effects in Animal Models
The biological activity of this compound varies significantly with dosage in animal models. Lower doses have been associated with beneficial effects on cellular signaling and metabolic processes, while higher doses have resulted in hepatotoxicity and other adverse effects.
Summary Table of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
